molecular formula C9H8BrClO2S B2602829 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 1493098-91-1

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2602829
CAS No.: 1493098-91-1
M. Wt: 295.58
InChI Key: GYSFDMJYKUFIMQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8BrClO2S It is a derivative of cyclopropane, featuring a bromophenyl group and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropane derivatives under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation Reactions: The cyclopropane ring can be oxidized to form cyclopropanones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine).

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

Scientific Research Applications

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromophenyl group can participate in various reactions, including substitution and reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the cyclopropane ring.

    Cyclopropane-1-sulfonyl chloride: Similar in structure but lacks the bromophenyl group.

    Phenylcyclopropane-1-sulfonyl chloride: Similar in structure but lacks the bromine atom.

Uniqueness

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the bromophenyl group and the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFDMJYKUFIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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